6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog No.
S547887
CAS No.
260415-63-2
M.F
C21H16Cl2N4OS
M. Wt
443.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)...

CAS Number

260415-63-2

Product Name

6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H16Cl2N4OS

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)

InChI Key

VAARYSWULJUGST-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC

Solubility

Soluble in DMSO, not in water

Synonyms

PD 173955, PD-173955, PD173955

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC

Description

The exact mass of the compound 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is 442.04219 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of pyridopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a heterocyclic compound belonging to the class of pyridopyrimidines. Information on its origin and specific research significance is currently limited. However, similar pyridopyrimidines have been explored for their potential as kinase inhibitors in cancer treatment [].


Molecular Structure Analysis

The key features of the molecule include:

  • Pyridopyrimidine core: The core structure consists of a fused pyridine and pyrimidine ring system, containing nitrogen atoms at positions 1 and 3 of the pyridine ring and positions 2 and 4 of the pyrimidine ring.
  • 2,6-dichlorophenyl substituent: Attached at position 6 of the pyridopyrimidine core is a benzene ring with chlorine atoms at positions 2 and ; this group may contribute to hydrophobic interactions and electronic properties.
  • Methyl group: A methyl group (CH3) is present at position 8 of the pyridopyrimidine core.
  • 3-(methylthio)phenyl amino substituent: An amino group (NH2) links the molecule to a benzene ring with a methylthio group (SCH3) at position 3. This group may participate in hydrogen bonding and influence interactions with other molecules.

Chemical Reactions Analysis

Specific information on the synthesis or reactions of this particular compound is not currently available in scientific literature. However, synthesis of similar pyridopyrimidines often involves condensation reactions between appropriate starting materials [].


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not available for this specific compound.

There is no current information available on the mechanism of action of this specific molecule. However, as mentioned earlier, pyridopyrimidines have been investigated for their potential to inhibit kinases, enzymes crucial for cell signaling pathways in cancer [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.4

Exact Mass

442.04219

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PD-173955

Dates

Modify: 2023-08-15
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5: Caligiuri M, Molz L, Liu Q, Kaplan F, Xu JP, Majeti JZ, Ramos-Kelsey R, Murthi K, Lievens S, Tavernier J, Kley N. MASPIT: three-hybrid trap for quantitative proteome fingerprinting of small molecule-protein interactions in mammalian cells. Chem Biol. 2006 Jul;13(7):711-22. PubMed PMID: 16873019.
6: Verkhivker GM. Imprint of evolutionary conservation and protein structure variation on the binding function of protein tyrosine kinases. Bioinformatics. 2006 Aug 1;22(15):1846-54. Epub 2006 May 23. PubMed PMID: 16720585.
7: Liu L, D'Mello SR. Phosphorylation of IkappaB-beta is necessary for neuronal survival. J Biol Chem. 2006 Jan 20;281(3):1506-15. Epub 2005 Nov 11. PubMed PMID: 16286457.
8: O'Hare T, Pollock R, Stoffregen EP, Keats JA, Abdullah OM, Moseson EM, Rivera VM, Tang H, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Shakespeare WC, Dalgarno D, Clackson T, Sawyer TK, Deininger MW, Druker BJ. Inhibition of wild-type and mutant Bcr-Abl by AP23464, a potent ATP-based oncogenic protein kinase inhibitor: implications for CML. Blood. 2004 Oct 15;104(8):2532-9. Epub 2004 Jul 15. PubMed PMID: 15256422.
9: Cowan-Jacob SW, Guez V, Fendrich G, Griffin JD, Fabbro D, Furet P, Liebetanz J, Mestan J, Manley PW. Imatinib (STI571) resistance in chronic myelogenous leukemia: molecular basis of the underlying mechanisms and potential strategies for treatment. Mini Rev Med Chem. 2004 Mar;4(3):285-99. Review. PubMed PMID: 15032675.
10: Strife A, Wisniewski D, Liu C, Lambek CL, Darzynkiewicz Z, Silver RT, Clarkson B. Direct evidence that Bcr-Abl tyrosine kinase activity disrupts normal synergistic interactions between Kit ligand and cytokines in primary primitive progenitor cells. Mol Cancer Res. 2003 Jan;1(3):176-85. PubMed PMID: 12556557.

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